6-(4-Fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile
Description
Chemical Structure and Properties 6-(4-Fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile (CAS: 1414513-75-9) is a spirocyclic compound with the molecular formula C₁₃H₁₂FNO and a molecular weight of 217.25 g/mol. Its structure features a 2-oxaspiro[3.3]heptane core substituted with a 4-fluorophenyl group and a nitrile moiety at the 6-position. The spirocyclic architecture imparts conformational rigidity, making it a valuable scaffold in medicinal chemistry and materials science .
Applications and Research Use
This compound is primarily utilized as a building block in drug discovery. Its spirocyclic nature enhances three-dimensional diversity, improving target selectivity in biological systems. Analytical services, including NMR, LC-MS, and crystallographic studies (using software like SHELXL ), are critical for characterizing its structural and electronic properties .
Properties
Molecular Formula |
C13H12FNO |
|---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile |
InChI |
InChI=1S/C13H12FNO/c14-11-3-1-10(2-4-11)13(7-15)5-12(6-13)8-16-9-12/h1-4H,5-6,8-9H2 |
InChI Key |
GKPDJRNODRBJTD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C#N)C3=CC=C(C=C3)F)COC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction. For instance, the reaction of 4-fluorobenzyl cyanide with a suitable cyclizing agent under controlled conditions can yield the desired spirocyclic compound. The reaction conditions often include the use of a base, such as sodium hydroxide, and an appropriate solvent, such as dimethylformamide (DMF), to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to ensure consistent reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the nitrile group to an amine.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
6-(4-Fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its unique structural features that may impart specific biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the fluorine atom can enhance binding affinity and selectivity towards specific targets. The spirocyclic structure may also contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substituents
The 4-fluorophenyl group in the target compound can be replaced with other substituents, altering physicochemical properties. Key analogues include:
Key Observations :
- Electron-Withdrawing Groups (e.g., F, Cl) : Reduce electron density on the aromatic ring, enhancing oxidative stability and π-π stacking interactions with biological targets .
- Electron-Donating Groups (e.g., OCH₃) : Increase solubility in polar solvents but may reduce metabolic stability due to susceptibility to demethylation .
Comparison with Non-Spirocyclic Carbonitriles
Non-spirocyclic carbonitriles with fluorophenyl groups exhibit distinct conformational flexibility and reactivity:
Key Observations :
- Spirocyclic vs. Planar Cores : Spiro systems (e.g., 2-oxaspiro[3.3]heptane) offer improved stereochemical control, reducing off-target interactions compared to planar analogues like dihydropyridines .
- Heteroatom Incorporation: Sulfur or oxygen in non-spiro compounds (e.g., pyridine derivatives) can modulate redox properties and binding kinetics .
Role of Fluorine in Supramolecular Assembly
Crystallographic studies on fluorinated carbonitriles reveal fluorine's critical role in stabilizing molecular packing:
- Intermolecular Interactions : Fluorine engages in C–H···F hydrogen bonding and F···π interactions, enhancing crystal lattice stability. For example, 4-(4-fluorophenyl)-6-methyl analogues form dimeric assemblies via F···H–C contacts .
- Bioavailability: Fluorine's electronegativity improves membrane permeability and pharmacokinetic profiles, as seen in spirocyclic derivatives compared to non-fluorinated counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
